(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an iodofuran group, and a thioxodihydropyrimidine core. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the fluorophenyl and iodofuran groups. Common reagents used in these reactions include halogenating agents, organometallic reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical properties make it a promising candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for applications in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(2-chlorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-1-(2-bromophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-1-(2-methylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the iodofuran group contributes to its unique biological activities. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
340307-07-5 |
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Molecular Formula |
C15H8FIN2O3S |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H8FIN2O3S/c16-10-3-1-2-4-11(10)19-14(21)9(13(20)18-15(19)23)7-8-5-6-12(17)22-8/h1-7H,(H,18,20,23)/b9-7+ |
InChI Key |
AHADMJWHILIYEG-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/C(=O)NC2=S)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=S)F |
Origin of Product |
United States |
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